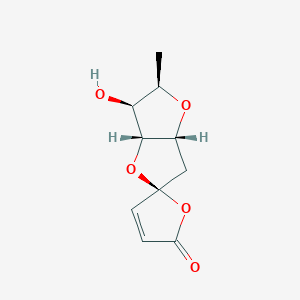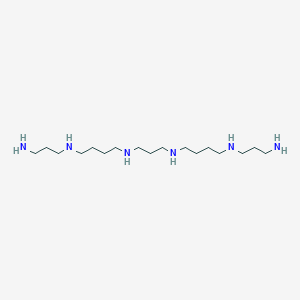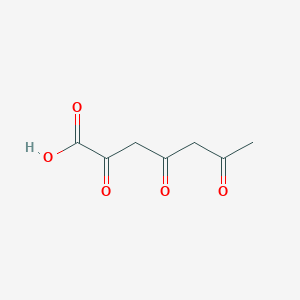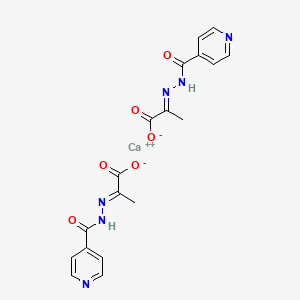![molecular formula C30H25N3O4 B1243832 N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Diuretic Properties and Hypertension Remedy
6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound related to the chemical of interest, has been identified to possess strong diuretic properties. This makes it a potential new remedy for hypertension. Its polymorphic modifications have been studied, revealing differences in crystal packing which may influence its pharmacological properties (Shishkina et al., 2018).
Antimicrobial Activity
Certain quinoxaline derivatives bearing an amide moiety, related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds, including N-[2,3-bis(4-methoxy/methylphenyl)quinoxalin-6-yl]-substituted benzamide derivatives, exhibited significant activity against Candida species, highlighting their potential in antimicrobial applications (Abu Mohsen et al., 2014).
Synthesis in Ionic Liquid
The synthesis of related compounds, such as 6-hydroxy-1H-quinolin-2-one and 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, in ionic liquid has been investigated. These processes offer advantages in terms of yield, simplicity, and environmental friendliness, which are crucial for industrial-scale production (Liu Chang-chun, 2010; Yuan Jia-chen, 2014).
Anticancer Properties
New derivatives, such as 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one, have been synthesized and shown to exhibit strong inhibitory activity against various human cancer cell lines, particularly non-small cell lung cancer. The compound's mechanism of action resembles that of antimitotic drugs, making it a promising anticancer lead (Cheng et al., 2013).
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
A novel series of 3-quinoline carboxamides, similar in structure to the chemical of interest, has been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds show promise in probing ATM inhibition in vivo, especially in combination with DNA strand break-inducing agents (Degorce et al., 2016).
Antifungal Activity
New pyrido[2,3-d]pyrimidine derivatives, synthesized from related compounds, have shown significant antifungal activities. These findings suggest potential applications in antifungal therapies (Hanafy, 2011).
Propiedades
Fórmula molecular |
C30H25N3O4 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]quinolin-6-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C30H25N3O4/c1-35-24-11-8-20(9-12-24)19-37-29-17-28(21-5-3-7-25(15-21)36-2)33-27-13-10-23(16-26(27)29)32-30(34)22-6-4-14-31-18-22/h3-18H,19H2,1-2H3,(H,32,34) |
Clave InChI |
XHIUGWIYYLIBEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)NC(=O)C4=CN=CC=C4)C5=CC(=CC=C5)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(12E,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243749.png)





![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)
![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)


![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)

![1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)